2-(1H-Pyrazole-1-yl)glyoxylic acid ethyl ester
Description
2-(1H-Pyrazole-1-yl)glyoxylic acid ethyl ester is an α-keto ester derivative featuring a pyrazole ring attached to the glyoxylic acid backbone. The pyrazole moiety introduces steric and electronic effects that influence reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-oxo-2-pyrazol-1-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)9-5-3-4-8-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHAAGDLGZVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300157 | |
| Record name | Ethyl α-oxo-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220332-88-7 | |
| Record name | Ethyl α-oxo-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220332-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-oxo-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazole-1-yl)glyoxylic acid ethyl ester typically involves the reaction of pyrazole with ethyl glyoxylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the ethyl glyoxylate. The reaction is often conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazole-1-yl)glyoxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-(1H-Pyrazole-1-yl)glyoxylic acid ethyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
Biological Studies: The compound is used in biochemical assays to investigate enzyme interactions and other biological processes.
Industrial Applications: It serves as an intermediate in the synthesis of various chemicals and materials used in different industries.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazole-1-yl)glyoxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The ester group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Features of Selected Glyoxylic Acid Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-(1H-Pyrazole-1-yl)glyoxylic acid ethyl ester | C₈H₉N₂O₃ | 193.17 | Pyrazole, α-keto ester |
| Ethyl glyoxylate | C₄H₆O₃ | 102.09 | α-keto ester |
| Ethyl phenylglyoxylate | C₁₀H₁₀O₃ | 178.18 | Phenyl, α-keto ester |
| Ethyl oxanilate | C₁₀H₁₁NO₃ | 193.20 | Anilino, α-keto ester |
Key Observations :
- Ethyl phenylglyoxylate and ethyl oxanilate feature aromatic substituents (phenyl and anilino groups), which may confer distinct electronic properties and metabolic stability .
Key Observations :
Pharmacological and Physicochemical Properties
Key Observations :
- Acetic esters with fluorine substituents exhibit nanomolar COX-2 inhibition, while glyoxylic esters show significantly lower activity, highlighting the importance of side-chain flexibility .
- The pyrazole group’s impact on bioactivity remains underexplored but is hypothesized to mimic heterocyclic motifs in known drugs (e.g., COX-2 inhibitors) .
Stability and Reactivity
- Hydrolysis Sensitivity : Glyoxylic esters are prone to hydrolysis under basic conditions. For example, ethyl oxanilate undergoes saponification to yield oxanilic acid, while NSAID ester derivatives resist hydrolysis better than their acid counterparts .
- Thermal Stability : Ethyl glyoxylate (boiling point: 41.7°C) is more volatile than phenyl- or pyrazole-substituted derivatives, which likely exhibit higher boiling points due to increased molecular weight .
Biological Activity
2-(1H-Pyrazole-1-yl)glyoxylic acid ethyl ester (CAS No. 220332-88-7) is a synthetic compound that has garnered attention for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Antibacterial Properties
Research has indicated that this compound exhibits significant antibacterial activity. In a study assessing various pyrazole derivatives, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were reported to be competitive with established antibiotics, suggesting its potential as a lead compound in antibiotic development.
Table 1: Antibacterial Activity of this compound
| Bacteria | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Proteus mirabilis | 128 |
Antifungal Activity
In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. Preliminary studies suggest that it may inhibit the growth of various fungal strains, although specific MIC values are less documented compared to its antibacterial effects. Further research is needed to quantify its antifungal efficacy and elucidate the underlying mechanisms.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be beneficial in treating inflammatory diseases .
The mechanism through which this compound exerts its biological effects is not fully understood but is believed to involve:
- Enzyme Inhibition : The compound may interact with bacterial enzymes critical for cell wall synthesis or metabolic pathways.
- Receptor Modulation : It could potentially bind to receptors involved in inflammation and immune response, altering their activity.
Case Studies
A notable case study explored the use of this compound in a model of bacterial infection. Mice treated with varying doses of this compound showed a significant reduction in bacterial load compared to controls, indicating its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
